molecular formula C19H16N2OS B270098 N,N-diphenyl-2-(2-pyridinylsulfanyl)acetamide

N,N-diphenyl-2-(2-pyridinylsulfanyl)acetamide

Cat. No. B270098
M. Wt: 320.4 g/mol
InChI Key: FVNIMLHNHWEHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diphenyl-2-(2-pyridinylsulfanyl)acetamide, also known as Diphenylpyridylmethane (DPPM), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPPM is a white crystalline solid that is soluble in organic solvents. It has been studied extensively for its potential applications in various fields, including medicinal chemistry and catalysis.

Mechanism of Action

The mechanism of action of DPPM is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, DPPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
DPPM has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, DPPM has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using DPPM in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in certain experiments.

Future Directions

There are many potential future directions for research on DPPM. One area of interest is its potential use as a catalyst in organic synthesis. In addition, DPPM could be further studied for its potential applications in drug development, particularly for the treatment of cancer and viral infections. Further research could also investigate the mechanism of action of DPPM, which could lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of DPPM involves the reaction of 2-pyridinethiol with 2-bromo-2-phenylacetonitrile in the presence of a base, such as potassium carbonate. The resulting product is then subjected to further reactions to yield DPPM.

Scientific Research Applications

DPPM has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, DPPM has been shown to inhibit the growth of certain viruses, including the herpes simplex virus.

properties

Product Name

N,N-diphenyl-2-(2-pyridinylsulfanyl)acetamide

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diphenyl-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C19H16N2OS/c22-19(15-23-18-13-7-8-14-20-18)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

FVNIMLHNHWEHSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3

Origin of Product

United States

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